molecular formula C23H21ClFN3O4S B2390650 N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 866894-95-3

N-(3-chloro-4-fluorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2390650
CAS No.: 866894-95-3
M. Wt: 489.95
InChI Key: MPHVSEIYKWQQML-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzofuro[3,2-d]pyrimidine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzofuro[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Sulfanyl Group: This is achieved through nucleophilic substitution reactions.

    Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate with acetic anhydride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-4-methylbenzamide: This compound shares a similar aromatic structure but lacks the benzofuro[3,2-d]pyrimidine core.

    N-(3-chloro-4-fluorophenyl)-2-aminobenzamide: Another related compound with a different functional group arrangement.

Uniqueness

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is unique due to its benzofuro[3,2-d]pyrimidine core, which imparts distinct biological activity and potential therapeutic benefits. This structural feature sets it apart from other similar compounds and makes it a valuable target for further research and development.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFN3O4S/c1-2-31-11-5-10-28-22(30)21-20(15-6-3-4-7-18(15)32-21)27-23(28)33-13-19(29)26-14-8-9-17(25)16(24)12-14/h3-4,6-9,12H,2,5,10-11,13H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHVSEIYKWQQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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